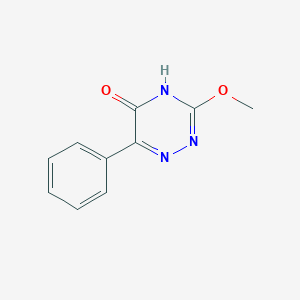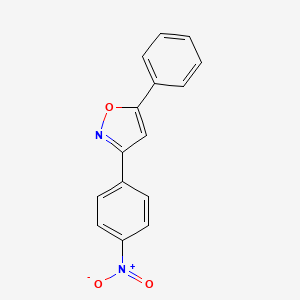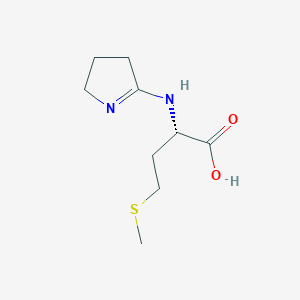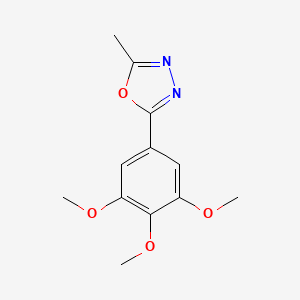![molecular formula C18H12N2O B12908791 5,7-Diphenylfuro[3,4-d]pyridazine CAS No. 89449-72-9](/img/structure/B12908791.png)
5,7-Diphenylfuro[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diphenylfuro[3,4-d]pyridazine: is a heterocyclic compound that belongs to the class of pyridazines. Pyridazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring fused to a pyridazine ring, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diphenylfuro[3,4-d]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diphenylfuran-2-carboxylic acid with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Diphenylfuro[3,4-d]pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Diphenylfuro[3,4-d]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is being explored as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development .
Industry: The compound’s unique properties make it useful in the development of new materials and industrial applications. It can be used as a precursor for the synthesis of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 5,7-Diphenylfuro[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its diverse biological activities.
Furo[3,4-d]pyridazine: A compound similar to 5,7-Diphenylfuro[3,4-d]pyridazine but with different substituents on the furan ring.
Uniqueness: this compound stands out due to its unique structure, which combines a furan ring with a pyridazine ring and two phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
89449-72-9 |
|---|---|
Fórmula molecular |
C18H12N2O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
5,7-diphenylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C18H12N2O/c1-3-7-13(8-4-1)17-15-11-19-20-12-16(15)18(21-17)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
YUYIQBFXDIZEAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=NN=CC3=C(O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)



![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)



